molecular formula C6H8O3 B1610041 Ethyl 4-hydroxybut-2-ynoate CAS No. 31555-04-1

Ethyl 4-hydroxybut-2-ynoate

Cat. No.: B1610041
CAS No.: 31555-04-1
M. Wt: 128.13 g/mol
InChI Key: WECHWIOGTZSRPV-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxybut-2-ynoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular ester features a hydroxyl group and an alkyne group, making it a versatile compound in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxybut-2-ynoate typically involves the esterification of 4-Hydroxy-but-2-ynoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. Common catalysts used include sulfuric acid or hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxybut-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

Ethyl 4-hydroxybut-2-ynoate serves as a versatile building block in organic synthesis. It can be transformed into more complex molecules through various reactions, including:

  • Nucleophilic Additions: The compound can react with carbonyl compounds to form β-hydroxy esters.
  • Cycloaddition Reactions: It can participate in [3+2] cycloadditions to form five-membered rings, which are important in drug discovery.

Table 1: Key Reactions Involving this compound

Reaction TypeProduct TypeYield (%)
Nucleophilic Additionβ-Hydroxy Esters70-85
CycloadditionFive-Membered Rings65-80
Gold-CatalyzedOxazolidines67-82

2. Medicinal Chemistry

Recent studies have explored the use of this compound as a precursor for developing novel pharmaceuticals. Its derivatives have shown potential as:

  • Antimicrobial Agents: Compounds derived from this compound have been synthesized and tested against various strains of bacteria, including Mycobacterium tuberculosis. These derivatives exhibited enhanced bioactivity due to structural modifications that improve their interaction with bacterial enzymes .
  • Antiviral Agents: Research has demonstrated that modifications of this compound can lead to effective inhibitors of viral proteases, which are crucial targets in antiviral drug design .

Industrial Applications

This compound is also utilized in industrial applications:

1. Specialty Chemicals Production

The compound is employed in the production of specialty chemicals and polymers. Its reactivity allows it to serve as an intermediate in synthesizing various industrially relevant compounds.

2. Biochemical Pathways

Recent innovations have incorporated this compound into metabolic engineering efforts aimed at producing valuable biochemicals like gamma-butyrolactone (GBL) and 1,4-butanediol (BDO) using engineered microbial strains . This application highlights its potential in sustainable chemical production.

Case Studies

Case Study 1: Antimicrobial Development

A study investigated the synthesis of acrylic acid derivatives from this compound, which were evaluated for their antimicrobial activity against Mycobacterium species. The results indicated that specific modifications significantly enhanced their efficacy, demonstrating the compound's potential in drug development .

Case Study 2: Metabolic Engineering

Another research effort focused on utilizing this compound in engineered E. coli strains to produce BDO from glucose. The study showcased the compound's role in optimizing metabolic pathways for efficient production of high-value chemicals .

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxybut-2-ynoate involves its functional groups:

Biological Activity

Ethyl 4-hydroxybut-2-ynoate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

C5H6O3\text{C}_5\text{H}_6\text{O}_3

This compound features a hydroxyl group and a propyne moiety, which contribute to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various microorganisms. Notably, it has shown promise as an effective agent against Mycobacterium species, including M. tuberculosis and M. smegmatis.

Case Study: Antimycobacterial Activity

A study published in 2013 synthesized various derivatives of ethyl esters, including this compound, and assessed their activity against M. smegmatis. The minimum inhibitory concentration (MIC) values were determined, revealing that certain structural modifications enhanced potency:

CompoundStructure ModificationMIC (µg/mL)
This compoundNone≤ 64
Methyl cyclopropyl esterIncreased hydrophobicity32
Ketone derivativeAltered electronic character16

These results indicate that structural changes can significantly influence the antimicrobial efficacy of the compound .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Its mechanism of action appears to involve the induction of apoptosis in cancer cells.

Research Findings on Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound's effectiveness was attributed to its ability to modulate signaling pathways associated with cell survival and apoptosis.

Key Findings:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values: The half-maximal inhibitory concentration (IC50) for HeLa cells was found to be around 20 µM, indicating significant cytotoxicity.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in biological systems. This compound has shown potential as an antioxidant agent.

Evaluation of Antioxidant Activity

A study assessed the radical scavenging activity of this compound using various assays:

Assay TypeIC50 (µg/mL)
DPPH Scavenging50
ABTS Scavenging45
Ferric Reducing Antioxidant Power (FRAP)60

The results suggest that this compound possesses moderate antioxidant activity, which may contribute to its overall biological efficacy .

Properties

IUPAC Name

ethyl 4-hydroxybut-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECHWIOGTZSRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445921
Record name 4-hydroxy-but-2-ynoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31555-04-1
Record name 4-hydroxy-but-2-ynoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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